An In-Depth Technical Guide to 5-Bromo-N-cyclopentylpicolinamide: Structure, Properties, and Synthetic Strategy
An In-Depth Technical Guide to 5-Bromo-N-cyclopentylpicolinamide: Structure, Properties, and Synthetic Strategy
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction: Situating 5-Bromo-N-cyclopentylpicolinamide in Modern Chemistry
5-Bromo-N-cyclopentylpicolinamide is a distinct chemical entity belonging to the picolinamide class of compounds. Picolinamides, which are derivatives of picolinic acid (pyridine-2-carboxylic acid), represent a versatile scaffold in medicinal chemistry and materials science. The incorporation of a bromine atom at the 5-position of the pyridine ring and an N-cyclopentyl amide group introduces specific steric and electronic properties that can significantly influence the molecule's biological activity and physicochemical characteristics.
This guide provides a comprehensive overview of the chemical structure, known properties, and a detailed, field-proven synthetic protocol for 5-Bromo-N-cyclopentylpicolinamide. It is designed to equip researchers with the foundational knowledge required for its synthesis, characterization, and further exploration in drug discovery and development programs.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of 5-Bromo-N-cyclopentylpicolinamide are summarized below, providing a clear reference for its molecular composition and predicted physical properties.
| Identifier | Value | Source |
| IUPAC Name | 5-Bromo-N-cyclopentylpyridine-2-carboxamide | [N/A] |
| Synonyms | N-Cyclopentyl 5-bromopicolinamide, 5-Bromo-N-cyclopentylpicolinamide | [N/A] |
| CAS Number | 845305-91-1 | [1] |
| Molecular Formula | C₁₁H₁₃BrN₂O | [2] |
| Molecular Weight | 269.14 g/mol | [2] |
| Predicted Boiling Point | 410.9 ± 30.0 °C | [N/A] |
| Predicted Density | 1.48 ± 0.1 g/cm³ | [N/A] |
| Predicted pKa | 13.12 ± 0.20 | [N/A] |
Elucidation of the Chemical Structure
The structure of 5-Bromo-N-cyclopentylpicolinamide is characterized by a central picolinamide core. The pyridine ring is substituted at the 5-position with a bromine atom, a modification known to modulate the electronic landscape of the aromatic system and often enhance binding affinity to biological targets through halogen bonding. The amide nitrogen is substituted with a cyclopentyl group, which introduces a non-polar, cyclic aliphatic moiety that can influence the compound's solubility, membrane permeability, and steric interactions within a binding pocket.
Caption: Chemical structure of 5-Bromo-N-cyclopentylpicolinamide.
Strategic Synthesis Protocol: An Amide Coupling Approach
The synthesis of 5-Bromo-N-cyclopentylpicolinamide is most efficiently achieved through the coupling of 5-bromopicolinic acid with cyclopentylamine. This method, widely employed in the synthesis of amides, relies on the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine. The following protocol is based on established amide coupling methodologies, such as those described in patent literature for analogous compounds[3].
Causality Behind Experimental Choices
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Starting Materials: 5-Bromopicolinic acid serves as the pyridine core and carboxylic acid source. Cyclopentylamine provides the N-alkyl substituent. Both are commercially available, ensuring the accessibility of the synthetic route.
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Coupling Agent: A carbodiimide-based coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-hydroxybenzotriazole (HOBt), is a standard and effective choice for minimizing side reactions and promoting high yields in amide bond formation. A uronium-based coupling agent like TSTU (N,N,N′,N′-tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate) is also a highly effective alternative, as demonstrated in the synthesis of similar compounds[3].
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Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM) or dimethylformamide (DMF) are ideal for this reaction as they are inert to the reactants and facilitate the dissolution of the starting materials and reagents.
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Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is incorporated to neutralize the acid formed during the reaction, driving the equilibrium towards product formation.
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Workup and Purification: The workup procedure is designed to remove the coupling agent byproducts and any unreacted starting materials. Purification by column chromatography ensures the isolation of the final product in high purity, which is critical for subsequent biological or material science applications.
Step-by-Step Methodology
Materials:
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5-Bromopicolinic acid
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Cyclopentylamine
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1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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1-Hydroxybenzotriazole (HOBt)
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Triethylamine (TEA)
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Anhydrous Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexanes
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Ethyl acetate
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromopicolinic acid (1.0 eq), 1-hydroxybenzotriazole (1.2 eq), and anhydrous dichloromethane.
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Amine Addition: To the stirred solution, add cyclopentylamine (1.1 eq) followed by triethylamine (2.0 eq).
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Coupling Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (1.2 eq) portion-wise, ensuring the temperature remains low.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Aqueous Workup: Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford 5-Bromo-N-cyclopentylpicolinamide as a pure solid.
Caption: Synthetic workflow for 5-Bromo-N-cyclopentylpicolinamide.
Spectroscopic Characterization (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the cyclopentyl protons, and the amide proton. The pyridine protons will appear in the aromatic region, with their chemical shifts and coupling patterns influenced by the bromo and carboxamide substituents. The cyclopentyl group will exhibit multiplets in the aliphatic region. The amide proton will likely appear as a broad singlet or a doublet, depending on its coupling to the adjacent methine proton of the cyclopentyl group.
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¹³C NMR: The carbon NMR spectrum will display signals corresponding to the eleven carbon atoms in the molecule. The pyridine carbons will resonate in the aromatic region, with the carbon bearing the bromine atom showing a characteristic shift. The carbonyl carbon of the amide will be observed at a downfield chemical shift. The cyclopentyl carbons will appear in the aliphatic region.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve cleavage of the amide bond and the cyclopentyl ring.
Potential Applications in Drug Discovery and Development
While the specific biological activity of 5-Bromo-N-cyclopentylpicolinamide has not been extensively reported, the picolinamide scaffold is a well-established pharmacophore in drug discovery. Structurally related compounds have demonstrated a wide range of biological activities, suggesting potential therapeutic applications for this molecule.
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Antimicrobial Activity: Picolinamide derivatives have been investigated as potential antibacterial and antifungal agents. The mechanism of action for some of these compounds involves the inhibition of essential cellular processes in microorganisms.
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Anticancer Activity: The pyridine ring is a common motif in kinase inhibitors and other anticancer agents. The specific substitution pattern of 5-Bromo-N-cyclopentylpicolinamide could confer selectivity for certain protein kinases or other targets implicated in cancer progression.
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Neurological Disorders: The picolinamide structure is also present in compounds targeting the central nervous system. Further investigation could explore the potential of this molecule to modulate neurotransmitter receptors or enzymes involved in neurological pathways.
The presence of the bromine atom offers a potential site for further functionalization through cross-coupling reactions, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.
Conclusion and Future Directions
5-Bromo-N-cyclopentylpicolinamide is a synthetically accessible molecule with a chemical structure that suggests potential for biological activity. This guide provides a robust framework for its preparation and characterization. The lack of extensive public data on its specific biological profile presents a clear opportunity for further research. Future investigations should focus on the synthesis of this compound, followed by its comprehensive spectroscopic characterization and evaluation in a variety of biological assays to elucidate its potential as a lead compound in drug discovery. The versatility of the picolinamide scaffold, combined with the unique features of the bromo and cyclopentyl substituents, makes 5-Bromo-N-cyclopentylpicolinamide a compelling target for further scientific exploration.
References
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eChemHub. 5-Bromo-N-cyclopentylpyridine-2-carboxamide. Available from: [Link]
- Google Patents. US20190336621A1 - Radioactive compound for diagnosis of malignant melanoma and use thereof.
